molecular formula C23H13ClO6 B12200883 (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B12200883
M. Wt: 420.8 g/mol
InChI Key: IUZMCFDXELBBKL-NKVSQWTQSA-N
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Description

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with a benzofuran derivative under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
  • (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

Uniqueness

The uniqueness of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate lies in its specific structural features, such as the presence of the benzodioxole moiety and the chlorobenzylidene group. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H13ClO6

Molecular Weight

420.8 g/mol

IUPAC Name

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H13ClO6/c24-15-4-1-13(2-5-15)9-21-22(25)17-7-6-16(11-19(17)30-21)29-23(26)14-3-8-18-20(10-14)28-12-27-18/h1-11H,12H2/b21-9-

InChI Key

IUZMCFDXELBBKL-NKVSQWTQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)Cl)/O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)Cl)O4

Origin of Product

United States

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